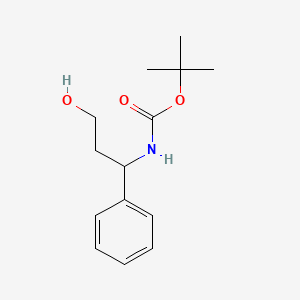

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate

Description

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is a carbamate-protected amine derivative featuring a phenylpropyl backbone with a hydroxyl group at the third carbon. This compound is synthesized via ozonolysis of precursor alkenes followed by NaBH₄ reduction, yielding a colorless oil with high enantiomeric purity (e.g., 95:5 enantiomeric ratio for the (R)-isomer) . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions, making this compound a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxy-1-phenylpropylamine under mild conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate has several scientific research applications:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The tert-butyl group can be removed with strong acid (trifluoroacetic acid) or heat, allowing for the selective deprotection of amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact :

- The hydroxyl group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., chloro or trifluoromethyl derivatives), which exhibit higher lipophilicity .

- Azide -containing derivatives (e.g., ) enable bioorthogonal reactions, unlike the hydroxyl group, which participates in hydrogen bonding .

In contrast, amide-coupled derivatives () utilize robust coupling reagents like PyBOP for rapid diversification .

Biological Relevance :

- Cyclopropane-containing analogs () demonstrate enhanced rigidity and metabolic stability due to ring strain, whereas the target’s flexible propyl chain may favor binding to flexible enzyme pockets .

- Chiral centers in the target compound and ’s chloro derivative are critical for enantioselective interactions, such as binding to G-protein-coupled receptors .

Thermal and Chemical Stability :

- Boc protection in all derivatives shields amines from degradation, but electron-withdrawing groups (e.g., CF₃ in ) further stabilize against nucleophilic attack .

Table 2: Physicochemical Properties

| Compound | Physical State | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | Colorless oil | Not reported | Soluble in DCM, MeOH, THF |

| Tert-butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | Solid | 131–133 (NMR) | Moderate in DCM, low in H₂O |

| Tert-butyl (1-cyanocyclohexyl)(3-hydroxypropyl)carbamate | Not reported | Not reported | High in DMF, DMSO |

| Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate | Oil | Not reported | Soluble in MeOH, CHCl₃ |

Biological Activity

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is an organic compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. Its molecular formula is , and it has a molecular weight of approximately 251.33 g/mol. The compound exhibits properties conducive to biological interactions, including the ability to form hydrogen bonds due to its hydroxy group, enhancing binding affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. The carbamate moiety may participate in nucleophilic and electrophilic reactions, affecting metabolic pathways.

- Binding Affinity : The phenylpropyl group can interact with hydrophobic pockets in proteins, which may enhance the compound's binding affinity and specificity towards certain biological targets .

Biological Activity and Applications

Research indicates that this compound has several potential applications:

- Medicinal Chemistry : It is being explored for its anti-inflammatory and analgesic properties. Studies have shown that it may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways .

- Synthetic Intermediate : The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Enzymatic Kinetic Resolution

One significant study demonstrated the use of this compound as a substrate for enzymatic kinetic resolution via lipase-catalyzed transesterification. This process yielded optically pure enantiomers with excellent enantioselectivity (E > 200), indicating its utility in synthesizing chiral compounds.

Inhibitory Effects on Enzymes

Further investigations have highlighted the compound's potential inhibitory effects on key metabolic enzymes. For instance, studies suggest that it may inhibit proteases essential for viral replication, which could contribute to antiviral therapies.

Case Studies

Several case studies have documented the biological activity of similar compounds within the carbamate class:

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-hydroxy-1-phenylpropyl)carbamate?

The compound is synthesized via the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile under nitrogen to prevent hydrolysis. Yield optimization requires slow addition of reagents and maintaining temperatures between 0–25°C .

Q. What characterization techniques are essential for confirming its structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify the carbamate group (–NHCOO–) and aromatic protons.

- HPLC (>98% purity) to assess impurities.

- TLC (using ethyl acetate/hexane eluents) for reaction monitoring.

- Mass spectrometry (ESI/TOF) to confirm molecular weight (251.32 g/mol) .

Q. What are its primary applications in medicinal chemistry?

It serves as a versatile building block for:

- Peptide mimetics via carbamate group reactivity.

- Protecting-group strategies in multi-step syntheses.

- Structure-activity relationship (SAR) studies due to its phenyl and hydroxyl substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during carbamate formation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

- pH adjustment : Maintain neutral pH to prevent tert-butyl group cleavage.

- Workup protocols : Use aqueous NaHCO₃ washes to remove unreacted chloroformate .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic/basic conditions : The carbamate bond hydrolyzes at pH < 3 or > 10, releasing CO₂ and the parent amine.

- Thermal stability : Decomposition occurs above 80°C, confirmed via TGA/DSC.

- Storage : Stable at –20°C in inert atmospheres; avoid prolonged exposure to light .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Comparative analysis : Cross-reference with published spectra of analogous carbamates (e.g., tert-butyl (3-iodopropyl)carbamate) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic labeling : Introduce ¹⁵N/¹³C labels to trace ambiguous peaks .

Q. What structural features influence its biological activity compared to other carbamates?

- Phenyl group : Enhances lipophilicity, improving membrane permeability.

- Hydroxyl group : Enables hydrogen bonding with biological targets (e.g., enzymes).

- tert-butyl moiety : Increases steric bulk, reducing metabolic degradation. Comparative studies with tert-butyl (3-hydroxycyclobutyl)carbamate highlight the phenyl group’s role in target affinity .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

- Assay standardization : Control variables like buffer pH, temperature, and cell line selection.

- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate pharmacophoric elements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.